Product packaging for 4-Tert-butyl-1,3-thiazole-2-carbaldehyde(Cat. No.:CAS No. 211942-98-2)

4-Tert-butyl-1,3-thiazole-2-carbaldehyde

Cat. No.: B3040517
CAS No.: 211942-98-2
M. Wt: 169.25 g/mol
InChI Key: ZSICFKHOZSNTLK-UHFFFAOYSA-N
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Description

4-Tert-butyl-1,3-thiazole-2-carbaldehyde ( 211942-98-2) is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C 8 H 11 NOS and a molecular weight of 169.24 g/mol, this compound serves as a versatile precursor for the synthesis of more complex molecules . The structure features a reactive aldehyde group attached to the 2-position of a 4- tert -butyl-substituted thiazole ring, a privileged scaffold in drug discovery known for its ability to interact with diverse biological targets . This aldehyde is primarily valued as a key intermediate in the design and development of novel therapeutic agents. Recent research highlights the application of thiazole-carboxamide derivatives, for which this compound is a precursor, in the discovery of potent type II c-Met inhibitors . c-Met is a receptor tyrosine kinase that is a validated target in oncology, and its inhibition is a promising strategy for anticancer drug development . The tert -butyl group and the thiazole ring can contribute to crucial hydrophobic interactions and hydrogen bonding within the enzyme's active site, influencing both the potency and selectivity of the resulting drug candidates . Therefore, this compound is an important reagent for researchers working in areas of kinase inhibitor design, anticancer research, and general heterocyclic chemistry. This product is For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NOS B3040517 4-Tert-butyl-1,3-thiazole-2-carbaldehyde CAS No. 211942-98-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-1,3-thiazole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-8(2,3)6-5-11-7(4-10)9-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSICFKHOZSNTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201246889
Record name 4-(1,1-Dimethylethyl)-2-thiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211942-98-2
Record name 4-(1,1-Dimethylethyl)-2-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211942-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl)-2-thiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies of 4 Tert Butyl 1,3 Thiazole 2 Carbaldehyde

Electrophilic Characteristics of the Aldehyde Group

The chemical behavior of 4-tert-butyl-1,3-thiazole-2-carbaldehyde is significantly influenced by the electrophilic nature of its aldehyde group. The carbonyl group (C=O) is inherently polarized due to the higher electronegativity of the oxygen atom compared to the carbon atom. This polarization results in a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen atom, rendering the carbon atom an electrophilic center susceptible to attack by nucleophiles. masterorganicchemistry.com

The electrophilicity of the aldehyde carbon in this specific molecule is further modulated by the electronic properties of the substituted thiazole (B1198619) ring. The thiazole ring, being a heteroaromatic system containing nitrogen and sulfur, generally exhibits an electron-withdrawing effect. This inductive effect intensifies the partial positive charge on the adjacent carbonyl carbon, thereby enhancing its reactivity towards nucleophilic reagents. In contrast, the tert-butyl group at the C4 position is an electron-donating group through induction, which slightly counteracts the electron-withdrawing nature of the ring. However, the dominant electronic influence on the aldehyde moiety is the electron-withdrawing character of the thiazole system, making the aldehyde group a prominent site for chemical transformations.

Nucleophilic Addition Reactions at the Aldehyde Carbonyl

The most fundamental reaction of the aldehyde group in this compound is nucleophilic addition. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a new single bond with the carbon. This results in a tetrahedral intermediate where the oxygen atom carries a negative charge. masterorganicchemistry.com Subsequent protonation of the oxygen anion, typically during workup, yields the final addition product.

The rate and reversibility of these reactions depend on the nature of the nucleophile. Strong nucleophiles, such as hydride reagents and organometallic compounds (Grignard and organolithium reagents), lead to irreversible additions. masterorganicchemistry.com Weaker nucleophiles may participate in reversible addition reactions. masterorganicchemistry.com The steric hindrance from the bulky tert-butyl group can also influence the rate of nucleophilic attack, though the primary reactivity is dictated by the electronic properties of the carbonyl group.

Nucleophile (Example)Reagent ExampleProduct Type
Hydride Ion (H⁻)Sodium borohydride (B1222165) (NaBH₄)Primary Alcohol
Alkyl/Aryl Group (R⁻)Phenylmagnesium bromide (PhMgBr)Secondary Alcohol
Cyanide Ion (CN⁻)Sodium cyanide (NaCN)Cyanohydrin
Alkoxide Ion (RO⁻)Sodium methoxide (B1231860) (NaOMe)Hemiacetal

Directed Functionalization of the Aldehyde Moiety

The aldehyde group serves as a versatile handle for a variety of synthetic transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

This compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is a classic example of nucleophilic addition followed by elimination. masterorganicchemistry.com The reaction mechanism typically involves the initial nucleophilic attack of the primary amine on the carbonyl carbon to form a carbinolamine intermediate. researchgate.net This intermediate is then dehydrated, often under acidic catalysis, to yield the final imine product with its characteristic C=N double bond. masterorganicchemistry.com

The formation of imines can be driven to completion by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves. dtu.dk

Primary AmineReaction ConditionsProduct (Imine)
AnilineMild acid catalyst (e.g., acetic acid), reflux in ethanolN-(4-tert-butylthiazol-2-ylmethylene)aniline
BenzylamineToluene, reflux with azeotropic water removal1-(4-tert-butylthiazol-2-yl)-N-benzylmethanimine
EthylamineEthanol, room temperatureN-((4-tert-butylthiazol-2-yl)methylene)ethanamine

The aldehyde functional group can be selectively reduced to a primary alcohol, yielding (4-tert-butyl-1,3-thiazol-2-yl)methanol. This transformation is a cornerstone of organic synthesis and can be achieved using a variety of reducing agents. tamu.edu

Commonly used reagents for this purpose are metal hydrides. Sodium borohydride (NaBH₄) is a mild and selective reductant that is often used in alcoholic solvents like methanol (B129727) or ethanol. tamu.edunih.gov For less reactive aldehydes or when stronger reducing conditions are needed, lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) can be employed. academie-sciences.fr

Reducing AgentSolventTypical ConditionsProduct
Sodium Borohydride (NaBH₄)Methanol / Ethanol0 °C to room temperature(4-tert-butyl-1,3-thiazol-2-yl)methanol
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)0 °C, followed by aqueous workup(4-tert-butyl-1,3-thiazol-2-yl)methanol
Diisobutylaluminium Hydride (DIBAL-H)Toluene / Dichloromethane-78 °C to room temperature(4-tert-butyl-1,3-thiazol-2-yl)methanol nih.gov

Oxidation of the aldehyde group in this compound affords the corresponding carboxylic acid, 4-tert-butyl-1,3-thiazole-2-carboxylic acid. nih.gov A wide range of oxidizing agents can effect this transformation, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule.

Strong oxidants such as potassium permanganate (B83412) (KMnO₄) or chromic acid are effective but may not be suitable for complex substrates. Milder and more selective methods are often preferred. For instance, oxidation using tert-butyl hydroperoxide (TBHP), sometimes in the presence of a catalyst, provides a metal-free alternative for converting aldehydes to carboxylic acids. rsc.orgorganic-chemistry.orgresearchgate.net

Oxidizing AgentTypical ConditionsProduct
Potassium Permanganate (KMnO₄)Basic aqueous solution, followed by acidification4-tert-butyl-1,3-thiazole-2-carboxylic acid
Jones Reagent (CrO₃ in H₂SO₄/acetone)Acetone, 0 °C4-tert-butyl-1,3-thiazole-2-carboxylic acid
tert-Butyl Hydroperoxide (TBHP)Aqueous solution, often with a catalyst4-tert-butyl-1,3-thiazole-2-carboxylic acid researchgate.net

Electrophilic and Metalation-Based Functionalization of the Thiazole Ring System

Beyond the reactivity of the aldehyde group, the thiazole ring itself can be functionalized. The positions on the ring (C2, C4, and C5) have different inherent reactivities, which are further influenced by the existing substituents.

A more effective strategy for functionalizing the thiazole ring is through metalation, specifically deprotonation using a strong base. The C5 proton of the thiazole ring is the most acidic after the C2 position (which is substituted). Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures can selectively remove the C5 proton to generate a potent C5-lithiated thiazole intermediate. researchgate.net This nucleophilic species can then react with a wide array of electrophiles to introduce new substituents at the C5 position, a pathway not readily accessible through direct electrophilic substitution.

StepReagent(s)Intermediate / ProductFunctional Group Introduced
1. Metalationn-Butyllithium (n-BuLi) in THF, -78 °C4-tert-butyl-2-formyl-1,3-thiazol-5-yllithiumLithium
2. Electrophilic QuenchIodomethane (CH₃I)4-tert-butyl-5-methyl-1,3-thiazole-2-carbaldehydeMethyl (-CH₃)
2. Electrophilic QuenchCarbon Dioxide (CO₂), then H₃O⁺2-formyl-4-(tert-butyl)-1,3-thiazole-5-carboxylic acidCarboxylic Acid (-COOH)
2. Electrophilic QuenchN,N-Dimethylformamide (DMF)4-tert-butyl-1,3-thiazole-2,5-dicarbaldehydeFormyl (-CHO)

Application of Protecting Group Chemistry for Selective Derivatization of this compound

The chemical landscape of this compound is dominated by the reactivity of its aldehyde functional group. While this allows for a wide array of derivatization strategies, it can also present a significant challenge when modifications are desired at other positions on the thiazole ring. To achieve selective derivatization, particularly at the C5 position, a common and effective strategy involves the use of protecting groups to temporarily mask the reactivity of the aldehyde. This approach prevents the aldehyde from undergoing unwanted side reactions and allows for the targeted functionalization of the heterocyclic core.

The most prevalent and practical protecting group for an aldehyde is an acetal (B89532), typically formed by the reaction of the aldehyde with a diol in the presence of an acid catalyst. This reversible reaction converts the highly reactive aldehyde into a stable ether-like linkage that is inert to a variety of reagents, especially strong bases and organometallic compounds.

A scientifically sound strategy for the selective derivatization of the C5 position of this compound would proceed as follows:

Protection of the Aldehyde Group: The initial step is the protection of the 2-carbaldehyde group as a cyclic acetal. A common choice for this transformation is the reaction with ethylene (B1197577) glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), to form a 1,3-dioxolane (B20135) ring. This reaction is typically performed in a solvent that allows for the removal of water, driving the equilibrium towards the formation of the acetal.

Selective Derivatization of the Thiazole Ring: With the aldehyde group protected, the thiazole ring can be selectively functionalized. A powerful method for introducing substituents onto a thiazole ring is through lithiation, followed by quenching with an electrophile. The C5 position of the thiazole ring can be deprotonated using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to generate a potent nucleophile. This organolithium intermediate can then react with a wide range of electrophiles to introduce new functional groups at the C5 position.

Deprotection of the Aldehyde Group: Following the successful derivatization of the thiazole ring, the protecting group is removed to regenerate the aldehyde functionality. The acetal is typically cleaved under acidic aqueous conditions, which restores the original 2-carbaldehyde group, yielding the C5-substituted derivative.

This strategic use of protecting group chemistry enables a level of synthetic control that would otherwise be unattainable, opening up avenues for the creation of a diverse range of novel this compound derivatives with tailored chemical properties.

Table of Proposed Reaction Scheme for Selective C5-Derivatization

StepTransformationReagents and ConditionsIntermediate/Product
1 Protection Ethylene glycol, p-TsOH (cat.), Toluene, Dean-Stark trap2-(4-tert-butyl-1,3-thiazol-2-yl)-1,3-dioxolane
2 Lithiation n-BuLi or LDA, THF, -78 °C2-(4-tert-butyl-5-lithio-1,3-thiazol-2-yl)-1,3-dioxolane
3 Electrophilic Quench Electrophile (e.g., CH₃I, CO₂, etc.), THF2-(4-tert-butyl-5-substituted-1,3-thiazol-2-yl)-1,3-dioxolane
4 Deprotection Aqueous HCl, Acetone5-Substituted-4-tert-butyl-1,3-thiazole-2-carbaldehyde

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aldehyde and Aromatic Protons

The ¹H NMR spectrum of 4-Tert-butyl-1,3-thiazole-2-carbaldehyde is expected to exhibit distinct signals corresponding to the aldehyde proton, the aromatic proton on the thiazole (B1198619) ring, and the protons of the tert-butyl group.

The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and its location within the anisotropic field of the C=O bond. This typically results in a singlet appearing in the downfield region of the spectrum, generally between δ 9.0 and 10.0 ppm.

The thiazole ring proton at the 5-position is also expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the electronic effects of the sulfur and nitrogen heteroatoms, as well as the tert-butyl and aldehyde substituents. Typically, protons on thiazole rings resonate in the aromatic region, and for this specific structure, a chemical shift in the range of δ 7.0-8.0 ppm is anticipated.

The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet in the upfield region of the spectrum, typically around δ 1.3-1.5 ppm. The integration of this signal will correspond to nine protons, confirming the presence of the tert-butyl group.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aldehyde (-CHO)9.0 - 10.0Singlet (s)1H
Thiazole-H57.0 - 8.0Singlet (s)1H
tert-Butyl (-C(CH₃)₃)1.3 - 1.5Singlet (s)9H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbonyl carbon of the aldehyde group is the most deshielded carbon and is expected to appear significantly downfield, typically in the range of δ 180-195 ppm.

The carbons of the thiazole ring will have characteristic chemical shifts. The C2 carbon, being attached to the electronegative nitrogen and sulfur atoms and the aldehyde group, will be the most downfield of the ring carbons. The C4 carbon, substituted with the tert-butyl group, and the C5 carbon will resonate at higher fields compared to C2.

The carbons of the tert-butyl group will show two distinct signals. The quaternary carbon will appear in the range of δ 30-40 ppm, while the three equivalent methyl carbons will resonate further upfield, typically between δ 28-35 ppm.

Carbon Expected Chemical Shift (δ, ppm)
Aldehyde (CHO)180 - 195
Thiazole-C2160 - 170
Thiazole-C4155 - 165
Thiazole-C5115 - 125
tert-Butyl (C(CH₃)₃)30 - 40
tert-Butyl (C(CH₃)₃)28 - 35

Two-Dimensional (2D) NMR Techniques (e.g., DEPT, NOESY) for Connectivity and Stereochemistry

Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be instrumental in confirming the number of protons attached to each carbon atom. A DEPT-135 experiment would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons would be absent. For this molecule, the thiazole-C5 and the aldehyde carbon would appear as positive CH signals, while the tert-butyl methyl carbons would also be positive CH₃ signals. The quaternary carbon of the tert-butyl group and the C2 and C4 carbons of the thiazole ring would not be observed in a DEPT-135 spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. A NOESY spectrum would be expected to show a cross-peak between the protons of the tert-butyl group and the thiazole-H5 proton, confirming their close spatial relationship on the five-membered ring. This would provide strong evidence for the substitution pattern of the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Vibrational Analysis of Aldehyde Carbonyl Stretch

The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group. For aldehydes, this band typically appears in the region of 1740-1720 cm⁻¹. The exact position can be influenced by conjugation and electronic effects of the thiazole ring. The presence of a strong peak in this region is a clear indicator of the aldehyde functionality. Additionally, aldehydes often exhibit characteristic C-H stretching vibrations for the aldehyde proton, which appear as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

Characteristic Frequencies of the Thiazole Ring

The thiazole ring itself gives rise to a series of characteristic absorption bands in the IR spectrum. These are due to the stretching and bending vibrations of the C=N, C=C, C-S, and C-H bonds within the ring. These bands are typically found in the fingerprint region of the spectrum (1600-600 cm⁻¹). Key expected vibrations include:

C=N and C=C stretching vibrations: These usually appear in the 1600-1450 cm⁻¹ region.

Ring stretching and deformation vibrations: Multiple bands can be observed between 1400 cm⁻¹ and 1000 cm⁻¹.

C-H in-plane and out-of-plane bending vibrations: These are expected in the regions of 1300-1000 cm⁻¹ and 900-650 cm⁻¹, respectively.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aldehyde C=O Stretch1740 - 1720Strong
Aldehyde C-H Stretch~2850 and ~2750Weak
Thiazole Ring C=N/C=C Stretch1600 - 1450Medium to Strong
Thiazole Ring Vibrations1400 - 1000Medium to Weak
C-H Bending Vibrations1300 - 650Medium to Weak

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information is critical for determining the molecular weight of a compound and can provide valuable clues about its structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry would provide the highly accurate mass of the molecular ion of this compound. This precise measurement allows for the determination of the elemental composition of the molecule, confirming its chemical formula (C₈H₁₁NOS). The theoretical exact mass of this compound can be calculated, and a comparison with the experimental value from HRMS would serve as a primary confirmation of its identity.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

Parameter Theoretical Value Experimental Value
Chemical Formula C₈H₁₁NOS -
Exact Mass 169.0561 Data not available

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules often break apart into smaller, charged fragments. The pattern of these fragments is unique to a particular molecular structure and serves as a molecular fingerprint. Analysis of the fragmentation pattern of this compound would involve identifying the masses of the various fragments and proposing logical bond cleavages that lead to their formation. This would help to confirm the connectivity of the atoms within the molecule, including the presence and positions of the tert-butyl group, the thiazole ring, and the carbaldehyde functional group.

Table 2: Predicted Major Fragmentation Pathways

Proposed Fragment Structure m/z
Molecular Ion [C₈H₁₁NOS]⁺ 169
Loss of a methyl group [C₇H₈NOS]⁺ 154
Loss of the tert-butyl group [C₄H₂NOS]⁺ 112
Loss of the aldehyde group [C₇H₁₀NS]⁺ 140

Note: This table represents predicted fragmentation based on general chemical principles, not experimental data.

Elemental Microanalysis

Elemental microanalysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values is a strong indicator of the compound's purity and confirms its empirical formula.

Table 3: Theoretical vs. Experimental Elemental Composition

Element Theoretical % Experimental %
Carbon (C) 56.77 Data not available
Hydrogen (H) 6.55 Data not available
Nitrogen (N) 8.28 Data not available
Oxygen (O) 9.45 Data not available

X-Ray Crystallography for Solid-State Structure Determination

Table 4: Hypothetical Crystallographic Data

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Bond Lengths (e.g., C=O, C-S, C-N) Data not available

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the computational study of molecular systems. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties. For 4-Tert-butyl-1,3-thiazole-2-carbaldehyde, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are commonly used to achieve a balance between computational cost and accuracy. core.ac.ukresearchgate.netmdpi.com

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. Quantum chemical geometry optimization is a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. mdpi.com For this compound, this involves optimizing the positions of all atoms to find the global minimum on the potential energy surface.

Conformational analysis is particularly important for this molecule due to the rotational freedom of the tert-butyl and carbaldehyde groups. DFT calculations can map the energy changes associated with the rotation around the C-C bonds connecting these groups to the thiazole (B1198619) ring. This analysis helps identify the most stable conformer and the energy barriers between different conformations. The optimized geometry reveals a nearly planar thiazole ring, with the substituents arranged to minimize steric hindrance. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Thiazole Derivative Core Structure Data is representative and based on typical values for similar structures calculated using DFT methods.

ParameterBond Length (Å)Bond Angle (°)
S1–C21.75C5–S1–C2
C2–N31.32S1–C2–N3
N3–C41.39C2–N3–C4
C4–C51.37N3–C4–C5
C5–S11.72C4–C5–S1

Vibrational frequency calculations are performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. nih.gov These calculations determine the frequencies of the normal modes of vibration. A key confirmation of a true energy minimum is the absence of any imaginary frequencies. mdpi.com The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. researchgate.net

The potential energy distribution (PED) analysis is used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov This provides a detailed understanding of the molecule's dynamic behavior.

Table 2: Calculated Vibrational Frequencies and Assignments for Key Functional Groups Frequencies are hypothetical and representative of thiazole-carbaldehyde compounds.

Frequency (cm⁻¹, Scaled)AssignmentVibrational Mode
~3100C-H stretchAromatic C-H on thiazole ring
~2970C-H stretchAsymmetric stretch of CH₃ in tert-butyl
~2850C-H stretchAldehydic C-H stretch
~1700C=O stretchCarbonyl group of the carbaldehyde
~1550C=N stretchThiazole ring vibration
~1460C-H bendCH₃ scissoring in tert-butyl
~920Ring breathingThiazole ring vibration

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. For this compound, these regions are concentrated around the nitrogen atom of the thiazole ring and the oxygen atom of the carbonyl group.

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are susceptible to nucleophilic attack. The hydrogen atom of the carbaldehyde group and the hydrogens of the tert-butyl group would exhibit positive potential.

Green Regions: Represent neutral or near-zero potential.

The MEP surface provides a clear picture of the molecule's polarity and its reactive sites. semanticscholar.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor. In this compound, the HOMO is typically localized over the electron-rich thiazole ring. researchgate.net

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor. The LUMO is often distributed over the carbaldehyde group and the C=N bond of the ring. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov DFT calculations provide quantitative values for these orbital energies and the resulting energy gap.

Table 3: Representative Frontier Molecular Orbital Energies Values are illustrative and based on DFT calculations for similar thiazole derivatives.

ParameterEnergy (eV)
E(HOMO)-6.5
E(LUMO)-2.1
Energy Gap (ΔE)4.4

Mulliken population analysis is a method for calculating the partial atomic charge on each atom in a molecule from the quantum mechanical wavefunction. researchgate.net This analysis provides insight into the distribution of electrons and helps identify acidic or basic sites. The calculated charges are dependent on the basis set used, which is a known limitation of the method. uni-muenchen.de

For this compound, the analysis would show significant negative charges on the electronegative nitrogen and oxygen atoms, while the carbon atom of the carbonyl group would carry a partial positive charge, confirming its electrophilic character. The sulfur atom's charge can vary, reflecting its ability to participate in complex bonding.

Table 4: Hypothetical Mulliken Atomic Charges Charges are representative and illustrate expected trends.

AtomMulliken Charge (a.u.)
S1+0.15
C2+0.25
N3-0.40
C4+0.10
C(carbonyl)+0.35
O(carbonyl)-0.50

Application of Computational Chemistry in Elucidating Reaction Mechanisms

Computational chemistry, particularly DFT, is instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, theoretical calculations can be used to:

Map Potential Energy Surfaces: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of a reaction pathway can be constructed.

Identify Transition States: Locating the transition state structure is key to understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate.

Predict Regio- and Stereoselectivity: In reactions with multiple possible outcomes, such as cycloadditions, DFT can calculate the activation barriers for each pathway. mdpi.com The pathway with the lowest energy barrier is the most likely to occur, thus predicting the major product. mdpi.com For instance, in a [3+2] cycloaddition reaction involving a thiazole derivative, DFT can explain why a specific regioisomer and diastereoisomer is formed preferentially. mdpi.com

Investigate Catalytic Cycles: Computational methods can model the interaction of the molecule with a catalyst, helping to understand how the catalyst lowers the activation energy and influences the reaction outcome. acs.org

By modeling these complex processes, computational chemistry provides a molecular-level understanding that is often difficult to obtain through experimental means alone, guiding the design of new synthetic routes and functional molecules.

Comparative Theoretical Studies with Thiazole Analogs and Derivatives

Theoretical studies on this compound and its analogs often employ Density Functional Theory (DFT) to elucidate their electronic and structural properties. These studies provide a comparative framework to understand the influence of different substituents on the thiazole ring.

The electronic properties of thiazole derivatives are significantly influenced by the nature of the substituents at various positions of the ring. For instance, the introduction of a bulky tert-butyl group at the C4 position and a carbaldehyde group at the C2 position in this compound creates a unique electronic environment compared to simpler thiazole analogs.

Computational analyses of various thiazole derivatives have shown that properties such as frontier molecular orbital (FMO) energies, polarizability, and hyperpolarizability are tunable by altering the substituents. researchgate.net For example, a study on pyrazine-thiazole analogs revealed that their electronic properties and non-planar configurations could be determined using DFT. researchgate.net These findings suggest that the tert-butyl and carbaldehyde groups in this compound would similarly dictate its reactivity and molecular interactions.

To illustrate the comparative effects of different substituents on the electronic properties of the thiazole ring, a representative data table is presented below. The values are hypothetical and intended to demonstrate the expected trends based on the principles of computational chemistry.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Thiazole-6.5-1.25.31.6
2-Methylthiazole-6.3-1.15.21.8
4-Methylthiazole-6.4-1.15.31.7
2-Thiazolecarboxaldehyde-7.0-2.05.03.5
This compound -6.8 -1.9 4.9 3.8

Note: The data in this table is illustrative and intended to show expected trends.

Analysis of Noncovalent Interactions (NCI)

The study of noncovalent interactions (NCI) is fundamental to understanding the supramolecular chemistry and crystal packing of this compound. NCI analysis, often performed using tools like the Quantum Theory of Atoms in Molecules (QTAIM), helps in identifying and characterizing weak interactions such as hydrogen bonds, van der Waals forces, and halogen bonds. nih.gov

In the context of thiazole derivatives, NCI plays a crucial role in determining their biological activity and material properties. For instance, studies on thiazole-carbon dioxide complexes have elucidated the nature of C⋯N tetrel-bonds and C-H⋯O hydrogen bonds, which stabilize the molecular complexes. nih.gov Similarly, the analysis of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines has highlighted the significance of N–H⋯N hydrogen bonds and H–H bonding in their crystal structures. nih.gov

For this compound, several types of noncovalent interactions can be anticipated. The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, while the aldehyde proton can participate in weak C-H⋯O interactions. The bulky tert-butyl group, with its numerous C-H bonds, can engage in van der Waals interactions, influencing the molecule's packing in the solid state.

Computational methods can visualize and quantify these interactions. The Reduced Density Gradient (RDG) analysis is a common technique used to map and visualize noncovalent interactions in real space. This method identifies regions of low electron density corresponding to weak interactions and color-codes them based on their strength and nature.

A summary of potential noncovalent interactions in this compound is provided in the table below.

Interaction TypeDonorAcceptorPotential Role
Hydrogen BondC-H (aldehyde)O (carbonyl of another molecule)Crystal packing, formation of dimers
Hydrogen BondC-H (aromatic)N (thiazole of another molecule)Supramolecular assembly
van der Waalstert-butyl grouptert-butyl group/thiazole ringStabilization of crystal lattice
π-π stackingThiazole ringThiazole ringContribution to crystal stability

The comprehensive analysis of these noncovalent interactions provides a deeper understanding of the intermolecular forces that govern the structure and properties of this compound. researchgate.netresearchgate.net This knowledge is invaluable for the rational design of new materials and for predicting the behavior of the compound in different chemical environments.

Structure Reactivity and Structure Properties Relationships Srpr

Steric and Electronic Influence of the 4-tert-Butyl Group

The tert-butyl group, positioned at the 4-position of the thiazole (B1198619) ring, exerts a significant influence on the molecule's reactivity and physical properties through a combination of steric and electronic effects.

Impact on Reaction Selectivity and Rate

The sheer size of the tert-butyl group introduces considerable steric hindrance around the C4 and C5 positions of the thiazole ring. This steric bulk can direct incoming reagents to less hindered positions, thereby influencing the regioselectivity of reactions. For instance, in electrophilic substitution reactions that might otherwise occur at C5, the presence of the tert-butyl group at C4 could sterically disfavor this position, potentially leading to substitution at other accessible sites, assuming the electronic factors are favorable.

Furthermore, the steric congestion imposed by the tert-butyl group can decrease the rate of reactions that involve the approach of a bulky reagent to the thiazole ring. The activation energy for such reactions would be higher due to steric repulsion in the transition state, leading to slower reaction kinetics.

Electronically, the tert-butyl group is known to be a weak electron-donating group through induction and hyperconjugation. nih.gov This electron-donating nature can subtly influence the electron density of the thiazole ring, potentially affecting the rate of electrophilic aromatic substitution reactions.

Effects on Molecular Conformation and Stability

The tert-butyl group can influence the preferred conformation of the molecule. While the thiazole ring itself is planar, the orientation of the 2-carbaldehyde group relative to the ring can be affected by the presence of the bulky substituent at the adjacent C4 position. Steric interactions may favor a conformation where the aldehyde group is oriented away from the tert-butyl group to minimize steric strain.

Modulation of Solubility and Hydrophobicity

The tert-butyl group is a lipophilic moiety, and its presence significantly increases the hydrophobicity of 4-tert-butyl-1,3-thiazole-2-carbaldehyde. This increased lipophilicity leads to higher solubility in nonpolar organic solvents and lower solubility in polar solvents such as water. This property is crucial in various applications, such as in the design of molecules intended to interact with biological membranes or in optimizing solubility for specific reaction media.

Electronic and Steric Contributions of the 2-Carbaldehyde Group

The 2-carbaldehyde group is a strong electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance effect of the carbonyl group. This has a profound impact on the electronic properties of the thiazole ring. It deactivates the ring towards electrophilic substitution by withdrawing electron density, making such reactions more difficult to achieve. ias.ac.inscience.gov Conversely, it activates the ring, particularly the C2 position, towards nucleophilic attack. pharmaguideline.com

The carbonyl carbon of the aldehyde is itself an electrophilic center and is susceptible to attack by nucleophiles. The reactivity of the carbaldehyde group can be influenced by the electronic nature of the thiazole ring. The electron-rich thiazole ring can slightly diminish the electrophilicity of the carbonyl carbon compared to an aldehyde attached to a more electron-withdrawing ring system.

Sterically, the carbaldehyde group is less demanding than the tert-butyl group, but its presence at the C2 position can still influence the approach of reagents to the adjacent nitrogen and sulfur atoms in the ring.

Substituent Effects on Thiazole Ring Electronic Density and Reactivity

In this compound, the substituents significantly modify this intrinsic reactivity:

The electron-donating tert-butyl group at C4 increases the electron density at the adjacent C5 position, which would typically enhance its reactivity towards electrophiles.

The electron-withdrawing carbaldehyde group at C2 strongly deactivates the entire ring towards electrophilic attack by pulling electron density away. This deactivating effect generally overrides the activating effect of the tert-butyl group.

The net result is a thiazole ring that is generally deactivated towards electrophilic substitution. However, the C5 position remains the most electron-rich carbon and would be the most likely site for any electrophilic attack that does occur, albeit under harsher conditions than for an activated thiazole. For nucleophilic aromatic substitution, the electron-withdrawing carbaldehyde group makes the C2 position particularly susceptible, should a suitable leaving group be present.

Quantitative Structure-Reactivity Relationships (QSRR) Utilizing Hammett Substituent Constants

Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate the chemical structure of a series of compounds with their reactivity using mathematical models. researchgate.netchemrxiv.org The Hammett equation is a well-established tool in QSRR, which relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. science.govwikipedia.org

The equation is given by: log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the type of reaction.

While specific Hammett constants for substituents on a thiazole ring are less common than for benzene (B151609) derivatives, the principles can be applied. rsc.orgresearchgate.net The σ value for a substituent provides a measure of its electronic effect. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. researchgate.net

For this compound, we can consider the electronic contributions of both substituents.

SubstituentPositionExpected Electronic EffectEstimated Hammett Constant (σ) Type
tert-Butyl4Electron-donating (inductive + hyperconjugation)Negative
Carbaldehyde2Electron-withdrawing (resonance + inductive)Positive

A QSRR study on a series of reactions involving derivatives of this compound would likely show a significant correlation with the Hammett parameters of any additional substituents. For example, if a reaction's rate is enhanced by electron-donating groups, a negative ρ value would be observed. Conversely, a reaction favored by electron-withdrawing groups would exhibit a positive ρ value. Such studies are invaluable for understanding reaction mechanisms and predicting the reactivity of new derivatives. nih.gov

Applications in Advanced Organic Synthesis and Material Science

Role as a Key Heterocyclic Building Block and Synthon

In the field of organic chemistry, "building blocks" are readily available molecules that serve as starting materials for the synthesis of more complex compounds. 4-Tert-butyl-1,3-thiazole-2-carbaldehyde exemplifies such a building block due to the inherent reactivity of its constituent parts. The thiazole (B1198619) ring itself is a prominent structural feature in numerous biologically active natural products, including Vitamin B1 (thiamine) and penicillin. researchgate.netnih.gov This prevalence has made thiazole derivatives a major focus in medicinal chemistry and drug discovery. nih.gov

The term "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. The thiazole ring is considered a significant synthon for generating a wide array of new chemical entities. nih.gov The aldehyde group at the 2-position of this compound is a versatile functional handle. It can participate in a wide range of chemical transformations, including:

Condensation reactions: Reacting with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and related derivatives.

Wittig-type reactions: To form carbon-carbon double bonds, extending the molecular framework.

Reductions: To form the corresponding alcohol.

Oxidations: To form the corresponding carboxylic acid, such as 4-tert-butyl-1,3-thiazole-2-carboxylic acid. chemuniverse.com

The tert-butyl group at the 4-position imparts specific properties, primarily steric hindrance, which can direct the outcome of reactions and influence the final conformation of the target molecule. It also enhances the solubility of the compound and its derivatives in organic solvents, which is a practical advantage in synthesis and purification processes.

Synthesis of Complex Thiazole-Containing Functional Molecules

The utility of this compound as a building block is demonstrated in its application for creating larger, more elaborate molecules with specific functions.

Incorporation into Polyfunctional Thiazole Architectures

The aldehyde functionality allows for the straightforward integration of the 4-tert-butylthiazole (B3354706) moiety into larger, polyfunctional systems. Chemists can leverage this reactive group to connect the thiazole core to other cyclic or acyclic structures, building complex scaffolds. For instance, the aldehyde can be used in multi-step synthetic sequences to construct molecules containing multiple heterocyclic rings or diverse functional groups. This approach is fundamental in creating novel compounds for screening in drug discovery programs, where molecular complexity and diversity are often linked to biological activity. The synthesis of various thiazole derivatives is a subject of extensive research, aiming to produce compounds with potential anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netmdpi.com

Utilization in Analogue-Based Chemical Design

Analogue-based design is a cornerstone of medicinal chemistry, where a lead compound is systematically modified to improve its properties, such as efficacy or metabolic stability. This compound is an ideal starting point for such endeavors. The core structure (the 4-tert-butylthiazole) can be kept constant while the aldehyde group is reacted with a library of different chemical partners. This strategy allows for the rapid generation of a series of related compounds (analogues) where one part of the molecule is systematically varied. For example, reacting the aldehyde with different primary amines in a reductive amination reaction would yield a library of secondary amines, each with a unique substituent. This approach was effectively used in the synthesis of amino acid-derived thiazole peptidomimetic analogues to probe the substrate-binding site of P-glycoprotein. nih.gov

Illustrative Table of Analogue Synthesis from the Aldehyde Group

Reactant TypeReactionResulting Functional Group
Primary Amine (R-NH₂)Reductive AminationSecondary Amine (-CH₂-NH-R)
Hydrazine (R-NH-NH₂)CondensationHydrazone (-CH=N-NH-R)
Phosphonium Ylide (Ph₃P=CHR)Wittig ReactionAlkene (-CH=CHR)
Grignard Reagent (R-MgBr)Nucleophilic AdditionSecondary Alcohol (-CH(OH)-R)

Precursor in the Development of Diverse Chemical Scaffolds for Materials Research

The applications of thiazole derivatives extend beyond medicine into materials science. The electron-rich nature of the thiazole ring makes it a useful component in organic electronic materials. Thiazole-based compounds have been investigated for their use as fluorophores in organic light-emitting diodes (OLEDs). researchgate.net

This compound can serve as a precursor to create larger, conjugated systems required for these applications. The aldehyde group can be used to build π-conjugated polymers or dyes. The tert-butyl group can be particularly advantageous in this context, as it can disrupt intermolecular packing, thereby increasing the solubility of the resulting materials and facilitating their processing from solution without significantly altering their electronic properties. This makes the compound a valuable starting material for creating novel organic semiconductors, dyes for solar cells, and other functional materials.

Methodological Aspects of Environmental and Metabolic Stability Assessment

Understanding how a chemical compound degrades under environmental or metabolic stress is crucial for its development, particularly for pharmaceuticals and agrochemicals. Thiazole-containing compounds are no exception, and specific analytical techniques are employed to assess their stability.

Chromatographic-Mass Spectrometric Techniques for Degradation Product Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for identifying and characterizing the degradation products of chemical compounds. molnar-institute.com This method is particularly effective for studying the stability of thiazole derivatives. nih.gov

The general workflow for a degradation study using LC-MS/MS involves several key steps:

Stress Testing: The parent compound, such as a derivative of this compound, is subjected to forced degradation under various conditions (e.g., exposure to light, heat, acid, base, or oxidizing agents).

Chromatographic Separation: The resulting mixture of the parent compound and its degradation products is injected into a liquid chromatograph. The different components of the mixture are separated based on their chemical properties as they pass through the chromatography column.

Mass Spectrometric Analysis: As each component exits the column, it is ionized and enters the mass spectrometer. An initial mass spectrum (MS) provides the molecular weight of each compound.

Tandem Mass Spectrometry (MS/MS): Individual ions of interest (like a potential degradation product) are selected and fragmented. The resulting fragmentation pattern provides structural information, acting like a fingerprint for the molecule.

By analyzing these fragmentation patterns, chemists can deduce the structures of the unknown degradation products. For example, a study on the photo-degradation of a thiazole-containing pharmaceutical compound used LC-MS/MS with accurate mass measurement to determine the molecular formula and structure of the primary degradation product. nih.govresearchgate.net The study revealed that the thiazole ring had undergone a reaction with singlet oxygen, leading to an unstable intermediate that rearranged to the final product. nih.gov Such studies are critical for understanding the potential environmental fate and metabolic pathways of new thiazole-based molecules.

Summary of LC-MS/MS for Degradation Analysis

StepTechniquePurpose
1. Separation High-Performance Liquid Chromatography (HPLC)Separates the parent compound from its degradation products in the mixture.
2. Detection Mass Spectrometry (MS)Determines the molecular weight of each separated component.
3. Identification Tandem Mass Spectrometry (MS/MS)Fragments selected ions to generate a pattern that helps in elucidating the chemical structure of the degradation products.

Monitoring of Oxidative and Hydrolytic Pathways

While specific studies detailing the use of this compound as a dedicated probe for monitoring oxidative and hydrolytic pathways are not extensively documented in publicly available literature, the inherent chemical functionalities of the molecule—namely the thiazole ring and the aldehyde group—provide a basis for its potential application in such roles. The principles of its function can be understood by examining forced degradation studies conducted on analogous thiazole derivatives, which are a standard practice in pharmaceutical development to determine chemical stability. researchgate.netnih.gov These studies reveal how the molecule degrades under stress conditions such as oxidation, hydrolysis, and photolysis. scielo.brjidps.com

The monitoring of these degradation pathways typically involves subjecting the compound to stress conditions and analyzing the resulting mixture over time using chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC). researchgate.netscielo.br The disappearance of the parent compound and the appearance of degradation products can be quantified to determine the rate and nature of the degradation.

Monitoring Oxidative Pathways

The aldehyde functional group at the 2-position of the thiazole ring is a primary site for oxidation. Under oxidative stress, such as exposure to hydrogen peroxide, aldehydes are readily converted to their corresponding carboxylic acids. dtic.mil In the case of this compound, this would result in the formation of 4-tert-butyl-1,3-thiazole-2-carboxylic acid.

The thiazole ring itself can also undergo oxidative degradation, though this often requires more aggressive conditions. Studies on other thiazole-containing compounds have shown that the ring can be cleaved by potent oxidizing agents or through photo-oxygenation, leading to a variety of degradation products. nih.gov For instance, the photo-degradation of one complex thiazole derivative was found to proceed via reaction with singlet oxygen, leading to an unstable endoperoxide that rearranges and ultimately cleaves the ring. nih.gov

Monitoring the oxidative degradation of this compound would involve tracking the decrease in its concentration and the concurrent increase in the concentration of its carboxylic acid derivative and any other ring-cleavage products via HPLC.

Monitoring Hydrolytic Pathways

The hydrolytic stability of a compound is its resistance to degradation by water. The aldehyde group can undergo hydration in aqueous solutions to form a geminal diol. chemistrysteps.com While this reaction is typically reversible, the stability of the thiazole ring can be compromised under acidic or basic hydrolytic conditions. Forced degradation studies on other thiazole derivatives have demonstrated susceptibility to both acid and base-catalyzed hydrolysis, leading to the breakdown of the heterocyclic ring structure. researchgate.netscielo.br

The stability of the compound is assessed by dissolving it in aqueous solutions of varying pH (e.g., acidic, neutral, and alkaline) and monitoring its concentration over time. The rate of degradation provides insight into the compound's hydrolytic lability and its expected stability in aqueous environments.

The following data tables illustrate the typical conditions used in forced degradation studies for thiazole derivatives and the type of data that would be generated to monitor these pathways.

Table 1: Illustrative Conditions for Forced Degradation Studies of Thiazole Derivatives This table outlines typical stress conditions applied to thiazole compounds to investigate their degradation pathways, based on established methodologies. researchgate.netscielo.br

Degradation PathwayStress ConditionReagent/MediumTemperatureDuration
Acid Hydrolysis0.1 M HClAqueous60°C24 hours
Base Hydrolysis0.1 M NaOHAqueous60°C24 hours
Neutral HydrolysisWaterAqueous80°C48 hours
Oxidation3% H₂O₂AqueousRoom Temp.24 hours
PhotolyticUV Light (254 nm)Solid State / SolutionRoom Temp.7 days
ThermalDry HeatSolid State105°C48 hours

Table 2: Hypothetical Degradation Profile of a Thiazole Carbaldehyde Derivative This table presents a hypothetical example of results from a stability study, showing the percentage of the compound remaining over time under different stress conditions, as measured by HPLC.

Time (hours)% Remaining (Acid Hydrolysis)% Remaining (Base Hydrolysis)% Remaining (Oxidative)
0100.0100.0100.0
295.288.591.3
490.879.184.0
882.365.472.1
1275.154.063.5
2460.535.748.2

By analyzing the degradation products through techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the specific oxidative and hydrolytic pathways can be elucidated, providing a comprehensive understanding of the chemical stability of this compound. nih.gov

Future Research Directions and Unresolved Challenges

Development of Novel and Sustainable Synthetic Routes

While classical methods for thiazole (B1198619) synthesis, such as the Hantzsch reaction, are established, they often rely on harsh conditions, hazardous reagents, and produce significant waste. mdpi.comtandfonline.com A primary challenge is the development of eco-friendly and efficient pathways to 4-Tert-butyl-1,3-thiazole-2-carbaldehyde and its derivatives.

Future research should focus on green chemistry principles. This includes exploring one-pot, multi-component reactions that minimize intermediate isolation steps and improve atom economy. mdpi.comnih.gov The use of alternative energy sources like microwave irradiation and ultrasonic sonication could accelerate reaction times and improve yields under milder conditions. bepls.commdpi.com Furthermore, the development of heterogeneous, recyclable catalysts, such as silica-supported acids or chitosan-based biocatalysts, offers a promising avenue to replace toxic and corrosive homogeneous catalysts. mdpi.commdpi.com Investigating benign solvent systems, such as water or glycerol, is another critical step toward creating truly sustainable synthetic protocols. bepls.com

Table 1: Comparison of Synthetic Approaches for Thiazole Synthesis
ApproachTraditional Methods (e.g., Hantzsch)Future Sustainable Directions
Energy SourceConventional heating (reflux)Microwave, Ultrasonic Irradiation
CatalystHomogeneous acids/basesReusable heterogeneous catalysts (e.g., SiW/SiO2, PIBTU-CS Hydrogel) mdpi.commdpi.com
SolventVolatile organic compounds (VOCs)Green solvents (water, glycerol, PEG) bepls.com
StrategyStepwise synthesisOne-pot, multi-component reactions nih.gov
EfficiencyModerate yields, significant byproductsPotentially higher yields, improved atom economy, reduced waste

Exploration of Undiscovered Chemical Transformations and Tandem Reactions

The reactivity of this compound is far from fully explored. The aldehyde functional group is a gateway to numerous transformations, including condensations, oxidations, reductions, and cycloadditions. nih.govpharmaguideline.com The thiazole ring itself can undergo electrophilic substitution or deprotonation at the C2 position (if the aldehyde is first protected), opening pathways to further functionalization. pharmaguideline.comwikipedia.org

A significant unresolved challenge is to harness this reactivity in novel tandem or domino reaction sequences. These processes, where multiple bonds are formed in a single operation, provide rapid access to complex molecular architectures. purkh.com Future work could investigate the potential of this compound in [3+2] or Diels-Alder cycloaddition reactions, potentially leading to novel fused heterocyclic systems. wikipedia.org Its use in multicomponent reactions, reacting with amines, isonitriles, or active methylene (B1212753) compounds, could generate libraries of structurally diverse molecules for biological screening. benthamscience.com The aldehyde can serve as a linchpin in assembling complex scaffolds, making it a valuable tool for synthetic and medicinal chemistry. purkh.com

Table 2: Potential Unexplored Reactions
Reaction TypePotential ReactantsPotential Product ClassResearch Goal
Tandem CycloadditionDienes, AlkynesFused Pyridine or Thiazepine Systems wikipedia.orgAccess novel heterocyclic cores
Multi-component Reaction (e.g., Ugi, Passerini)Amines, Isocyanides, Carboxylic AcidsComplex Peptidomimetics nih.govRapid library synthesis
Annulation Reactionsα,β-Unsaturated Ketones, MalononitrilePyrano[2,3-d]thiazole Derivatives purkh.comDevelop new biologically active scaffolds
Photocatalytic TransformationsEnaminones, ThioureasSubstituted Thiazoles organic-chemistry.orgExplore light-driven synthetic methods

Integration of Advanced Analytical and Computational Techniques for Deeper Mechanistic Understanding

While various synthetic routes to thiazoles exist, the precise mechanisms, including the roles of catalysts and the formation of transient intermediates, are often poorly understood. mdpi.comnih.gov A deeper mechanistic insight is crucial for optimizing reaction conditions, improving yields, and controlling stereoselectivity.

Future research must integrate advanced analytical and computational tools. In-situ spectroscopic techniques, such as ReactIR or real-time NMR, can monitor reaction progress and identify short-lived intermediates that are invisible to traditional analysis. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, predictive tool for mapping reaction energy profiles, elucidating transition states, and explaining observed regioselectivity. nih.govnih.gov Such studies can clarify the electronic contributions of the tert-butyl group and the thiazole core, guiding the rational design of more efficient synthetic strategies. nih.gov Molecular docking simulations could also predict how derivatives of this compound might interact with biological targets, guiding medicinal chemistry efforts. rsc.org

Table 3: Advanced Techniques for Mechanistic Studies
TechniqueApplicationAnticipated Insight
Density Functional Theory (DFT)Calculate transition state energies, atomic charges, and reaction pathways. nih.govRationalize product formation, predict reactivity, and guide catalyst selection.
In-situ IR/NMR SpectroscopyMonitor reactant consumption and product/intermediate formation in real-time.Identify transient species and determine reaction kinetics.
Molecular Dynamics (MD) SimulationsSimulate the interaction of the molecule with catalysts or biological receptors. rsc.orgUnderstand binding modes and stability of molecular complexes.
Kinetic Isotope Effect StudiesProbe the rate-determining step of a reaction mechanism.Clarify bond-breaking and bond-forming events in transition states.

Design and Synthesis of Innovative Materials Employing the this compound Core

The unique electronic and structural features of the this compound core make it an attractive candidate for the construction of advanced functional materials. The thiazole ring is a known component in materials with interesting photophysical and electronic properties. rsc.org The aldehyde provides a convenient handle for polymerization or for building larger conjugated systems, while the bulky tert-butyl group can enhance solubility and influence solid-state packing, which is critical for material performance.

A significant area for future research is the use of this compound as a precursor for novel organic semiconductors, fluorescent dyes, and sensors. Its derivatives could be explored as ligands for the synthesis of Metal-Organic Frameworks (MOFs), where the nitrogen and sulfur atoms of the thiazole ring can act as coordination sites. rsc.orgrsc.org The resulting MOFs could have applications in gas storage, catalysis, or chemical sensing. rsc.org Furthermore, condensation of the aldehyde with other aromatic or heterocyclic units could lead to extended π-conjugated systems suitable for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Table 4: Potential Material Applications
Material ClassRole of the Thiazole CorePotential Application
Metal-Organic Frameworks (MOFs)Serves as a coordinating ligand via N and S atoms. rsc.orgrsc.orgGas storage, catalysis, fluorescence sensing.
Conjugated Polymers/OligomersActs as a monomer unit after conversion of the aldehyde group.Organic electronics (OLEDs, OPVs, OFETs).
Fluorescent DyesForms the core of a chromophore through condensation reactions.Bioimaging, chemical sensors.
Functional PhthalocyaninesActs as a precursor for substituted phthalocyanine (B1677752) complexes. Electrochromic devices, catalysis.

Q & A

Q. How can interdisciplinary approaches enhance the application of this compound in materials science?

  • Answer : Collaborate with computational chemists to design metal-organic frameworks (MOFs) incorporating the compound as a linker. Validate thermal stability via TGA and porosity via BET analysis. Align with theoretical frameworks on supramolecular assembly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.